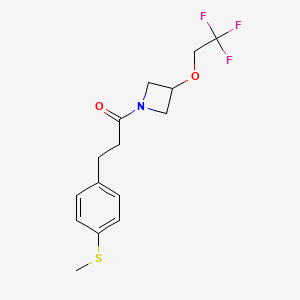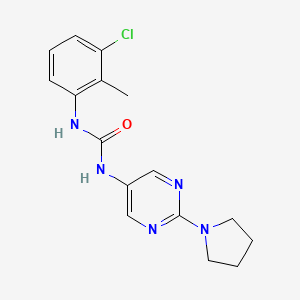
1-(3-Chloro-2-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Chloro-2-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of urea derivatives and has shown promising results in various studies related to cancer treatment, anti-inflammatory effects, and other therapeutic applications.
Scientific Research Applications
Supramolecular Chemistry
Urea derivatives, including structures similar to the specified compound, have been extensively studied for their dimerization capabilities via hydrogen bonding, making them valuable in supramolecular chemistry. For instance, ureidopyrimidones demonstrate strong dimerization through quadruple hydrogen bonds, a feature that preorganizes the molecules for dimerization and is crucial for the development of supramolecular polymers and networks (Beijer et al., 1998).
Herbicidal Activity
Certain substituted phenyltetrahydropyrimidinones, which share a core structural resemblance with the compound , have been identified as chlorosis-inducing preemergence herbicides. These compounds inhibit carotenoid biosynthesis at the phytoene desaturase step, indicating their potential application in agricultural sciences to control weed growth (Babczinski et al., 1995).
Anticancer Research
In the realm of medicinal chemistry, derivatives structurally related to "1-(3-Chloro-2-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea" have been synthesized and evaluated for their anticancer properties. The exploration of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives has led to significant antiproliferative effects against various cancer cell lines, marking them as promising candidates for further development as anticancer agents (Feng et al., 2020).
Corrosion Inhibition
Research into urea-derived Mannich bases has shown their effectiveness as corrosion inhibitors for mild steel in acidic conditions. These studies not only provide insights into the chemical stability and protection of metals but also highlight the utility of urea derivatives in industrial applications (Jeeva et al., 2015).
Environmental Science
Investigations into the degradation pathways of urea derivatives similar to the specified compound offer valuable information on their environmental fate, particularly in soil. Understanding the degradation mechanisms and half-lives of these compounds is crucial for assessing their environmental impact and safety (Morrica et al., 2001).
properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O/c1-11-13(17)5-4-6-14(11)21-16(23)20-12-9-18-15(19-10-12)22-7-2-3-8-22/h4-6,9-10H,2-3,7-8H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZIPJUHPFENHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2=CN=C(N=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Phenyl-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]propanamide](/img/structure/B2657640.png)
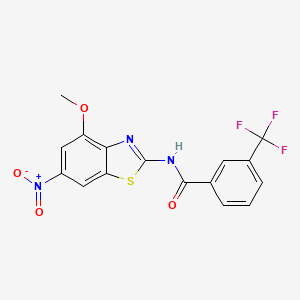
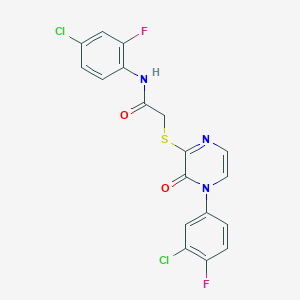
![2,2-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2657648.png)
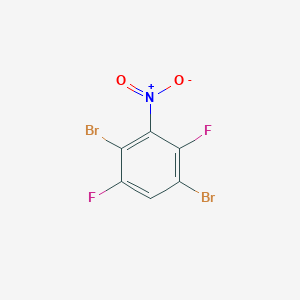
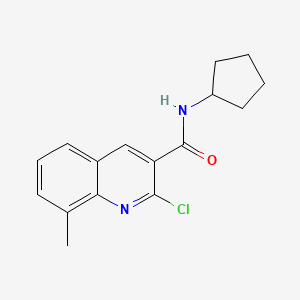
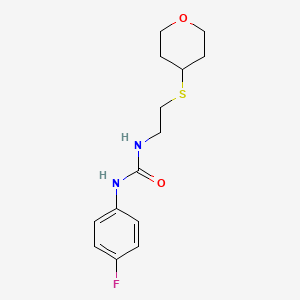
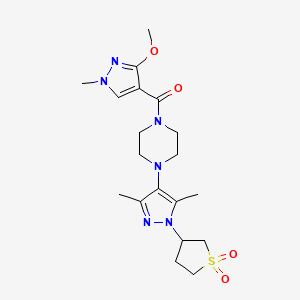
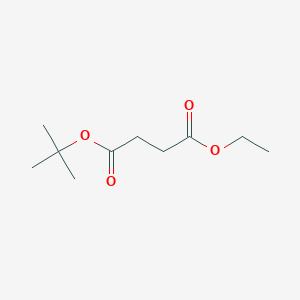
![2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2657656.png)
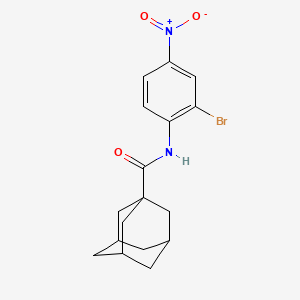
![5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2657660.png)
